

A Comparative Guide to the Structure-Activity Relationship of Stachydrine Analogs

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For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a proline betaine natural product, has garnered significant interest for its diverse biological activities, including neuroprotective, cardioprotective, and anticancer effects. However, its clinical utility is often hampered by low bioavailability and efficacy. This has spurred the development of various Stachydrine analogs to enhance its therapeutic potential. This guide provides a comparative analysis of the structural-activity relationships (SAR) of these analogs, supported by experimental data, to inform future drug design and development efforts.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of key Stachydrine analogs compared to the parent compound. The data is extracted from studies on oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in PC12 cells, a common in vitro model for cerebral ischemia.



Compound	Modification	Cell Viability (%) at 10 µM	Lactate Dehydrogenas e (LDH) Release (%) at 10 µM	Reference
Stachydrine	Parent Compound	65.2 ± 3.5	38.1 ± 2.9	[1]
Compound A1	Ethyl ester derivative	72.8 ± 4.1	31.5 ± 2.6	[1]
Compound A2	Isopropyl ester derivative	75.1 ± 3.9	29.3 ± 2.4	[1]
Compound A3	n-Butyl ester derivative	78.6 ± 4.3	26.8 ± 2.2	[1]
Compound A4	tert-Butyl ester derivative	71.3 ± 3.8	32.7 ± 2.8	[1]
Compound B1	Amide derivative with glycine ethyl ester	85.4 ± 4.8	18.2 ± 1.9	[1][2]
Compound B2	Amide derivative with L-alanine ethyl ester	81.2 ± 4.5	22.5 ± 2.1	[1]
Compound B3	Amide derivative with L-valine ethyl ester	79.8 ± 4.2	24.1 ± 2.3	[1]
Compound B4	Amide derivative with L-leucine ethyl ester	77.9 ± 4.0	25.9 ± 2.5	[1]

Key Findings from SAR Studies:

• Esterification: The conversion of the carboxylic acid in Stachydrine to various esters (A1-A4) generally led to a moderate increase in neuroprotective activity. The n-butyl ester (A3)



showed the most significant improvement within this series.

- Amidation: The formation of amide derivatives (B1-B4) resulted in a more substantial enhancement of neuroprotective effects compared to esterification.
- Amino Acid Conjugation: Among the amide derivatives, conjugation with glycine ethyl ester (Compound B1) exhibited the highest potency in protecting PC12 cells from OGD/R-induced injury, as evidenced by the highest cell viability and lowest LDH release[1]. This suggests that the nature of the amino acid moiety plays a crucial role in the observed activity.
- Lipophilicity and Stability: The enhanced activity of the derivatives, particularly the amide analogs, is attributed to their increased fat solubility and stability in plasma and liver microsomes compared to Stachydrine[2].

Experimental Protocols

A detailed understanding of the methodologies employed is critical for the interpretation and replication of SAR studies. The following are key experimental protocols used in the evaluation of Stachydrine analogs.

In Vitro Neuroprotection Assay (OGD/R Model)

- Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- OGD/R Injury Model:
 - Cells are washed with glucose-free DMEM and then incubated in this medium in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 4 hours to induce oxygen-glucose deprivation.
 - Following OGD, the medium is replaced with complete DMEM, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours for reoxygenation.
- Drug Treatment: Stachydrine and its analogs are dissolved in the culture medium and added to the cells during the reoxygenation phase at various concentrations.
- Assessment of Cell Viability (MTT Assay):



- MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
- The formazan crystals are dissolved in DMSO.
- The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
- Assessment of Cell Injury (LDH Release Assay):
 - The culture supernatant is collected to measure the amount of LDH released from damaged cells using a commercial LDH cytotoxicity assay kit.
 - The absorbance is measured at 490 nm. LDH release is expressed as a percentage of the positive control (total lysis).

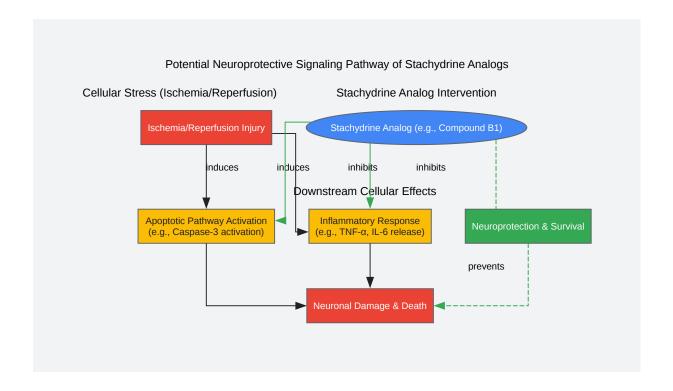
In Vivo Neuroprotection Assay (MCAO Rat Model)

- Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
- Drug Administration: Compound B1, identified as the most potent in vitro analog, is administered intravenously at the time of reperfusion.
- Assessment of Infarct Size: After 24 hours of reperfusion, the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.

Signaling Pathway and Experimental Workflow

The neuroprotective effects of Stachydrine and its analogs are believed to be mediated through multiple signaling pathways. While the precise mechanisms are still under investigation, a potential pathway involves the modulation of apoptosis and inflammation.



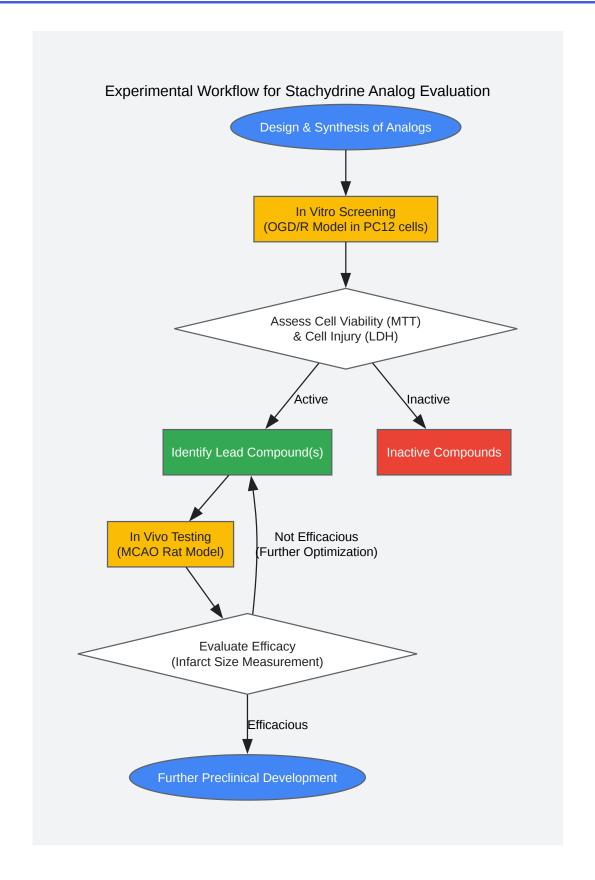


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Caption: Proposed mechanism of neuroprotection by Stachydrine analogs.

The following diagram illustrates a typical experimental workflow for the screening and evaluation of novel Stachydrine analogs.





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Caption: Workflow for discovery and validation of Stachydrine analogs.



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